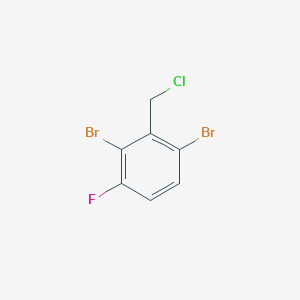

2,6-Dibromo-3-fluorobenzyl chloride

Description

Contextualization within Halogenated Aromatic Building Blocks in Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, prized for their versatility in a wide array of chemical transformations. researchgate.net Aryl halides, which feature a halogen atom directly attached to an aromatic ring, are crucial precursors for forming carbon-carbon and carbon-heteroatom bonds, most notably through cross-coupling reactions. researchgate.net The presence of halogens like chlorine, bromine, and fluorine on an aromatic ring alters its electronic properties and provides reactive handles for further functionalization. researchgate.netresearchgate.net

These compounds are integral to the synthesis of a vast range of products, including:

Pharmaceuticals: Many drugs contain halogenated aromatic moieties, which can enhance biological activity. researchgate.netnih.gov

Agrochemicals: Halogenated compounds are found in numerous pesticides and herbicides. researchgate.net

Functional Materials: They serve as starting materials for conjugated polymers, organic semiconductors, and optoelectronic materials. researchgate.net

The utility of these building blocks stems from the polarized carbon-halogen bond and the ability of the halogen to act as a good leaving group in various reactions. researchgate.net Organic building blocks, particularly those with functional groups like halogens, enable a modular, bottom-up approach to constructing complex molecular frameworks with precise control over the final structure. alfa-chemistry.comyoutube.com 2,6-Dibromo-3-fluorobenzyl chloride is a prime example of a halogenated aromatic building block, possessing multiple reactive sites that can be selectively addressed in synthetic strategies.

Significance of Multifunctionalized Benzyl (B1604629) Halides as Synthetic Precursors

Benzyl halides, such as benzyl chloride, are a class of organic compounds characterized by a benzyl group (C₆H₅CH₂) attached to a halogen. ontosight.ai They are highly reactive and serve as important intermediates in organic synthesis. ontosight.aichemicalbook.com The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution reactions, allowing for the introduction of the benzyl group into a wide variety of molecules. ontosight.ai This reactivity is harnessed to synthesize:

Benzyl esters and ethers: Used as plasticizers, flavorants, perfumes, and as protecting groups in multi-step syntheses. chemicalbook.com

Quaternary ammonium (B1175870) salts: Used as surfactants. chemicalbook.com

Pharmaceutical precursors: For example, the synthesis of phenylacetic acid from benzyl cyanide, which is derived from benzyl chloride. chemicalbook.com

When the aromatic ring of a benzyl halide is substituted with multiple functional groups, as in this compound, it becomes a "multifunctionalized" precursor. This offers several advantages:

Orthogonal Reactivity: The different halogen atoms (Cl, Br, F) exhibit distinct reactivities. The benzylic chloride is highly susceptible to Sₙ2 reactions. The aryl bromides are ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The fluorine atom is generally unreactive but significantly modulates the electronic properties of the ring, influencing the reactivity of the other sites and the properties of the final product.

Synthetic Efficiency: Multiple transformations can be planned from a single, complex starting material, leading to more convergent and efficient synthetic routes.

Structural Diversity: The sequential and selective reaction at different positions allows for the generation of a diverse library of complex molecules from one precursor.

The presence of fluorine, in particular, is of high interest in medicinal chemistry as it can alter properties like metabolic stability, lipophilicity, and binding affinity of a drug molecule. youtube.com The combination of a reactive benzyl chloride group with differentially reactive bromine and fluorine atoms on the aromatic ring makes this compound a potentially powerful tool for constructing complex and biologically active molecules.

Overview of Research Trajectories in Advanced Organic Synthesis Involving Related Compounds

While specific research on this compound is limited, the synthetic utility of structurally related polysubstituted benzyl halides is well-documented. These examples provide a clear indication of the types of transformations and applications for which the title compound could be employed.

For instance, 3-Fluorobenzyl chloride is a commercially available intermediate used in the synthesis of various pharmaceutical compounds. nih.govchemicalbook.com Its fluorinated structure can enhance the biological activity of target molecules. It serves as a key building block for drugs like Safinamide, used in treating Parkinson's disease. The synthesis of 3-Fluorobenzyl chloride can be achieved via the chemoselective radical substitution of 3-fluorotoluene (B1676563). chemicalbook.com

Another related compound, 2,6-Difluorobenzyl chloride , is also a known synthetic intermediate. nih.gov Research on such compounds often focuses on their role in creating complex molecules where the fluorine atoms are installed to fine-tune the electronic and steric properties of the final product.

The synthesis of bromoarenes is a mature field, with methods available for the regioselective bromination of even deactivated aromatic rings using reagents like N-bromosuccinimide (NBS) in strong acids. organic-chemistry.org The synthesis of fluoroarenes can be more challenging, but methods like nickel-catalyzed [2+2+2] cycloadditions are being developed to construct the fluorinated ring system directly. nii.ac.jp

The table below summarizes key data for several related halogenated benzyl chlorides, illustrating their established role as chemical building blocks.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features/Uses | Reference |

|---|---|---|---|---|---|

| 3-Fluorobenzyl chloride | 456-42-8 | C₇H₆ClF | 144.57 | Intermediate for pharmaceuticals (e.g., Safinamide). | nih.gov |

| 2,6-Difluorobenzyl chloride | 697-73-4 | C₇H₅ClF₂ | 162.56 | Building block for complex fluorinated molecules. | nih.gov |

| Benzyl chloride | 100-44-7 | C₇H₇Cl | 126.58 | Widely used precursor for esters, ethers, and as a protecting group. | chemicalbook.com |

| 3,6-Dibromo-2-fluorobenzyl chloride | Not Available | C₇H₄Br₂ClF | 302.37 | A structurally similar polyhalogenated benzyl chloride. | nih.gov |

Research into compounds like 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which are synthesized from brominated precursors, demonstrates the pathway to creating novel anticancer agents. nih.gov This highlights the potential for highly functionalized building blocks like this compound to serve as scaffolds for new therapeutic agents.

Identification of Current Research Gaps and Prospective Investigations for this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its constituent functional groups—benzyl chloride, aryl bromide, and aryl fluoride—are individually well-understood, there is a distinct lack of published studies on the synthesis, characterization, and synthetic application of this specific molecule.

This gap presents several opportunities for prospective investigations:

Development of Synthetic Routes: The primary research gap is the absence of an established, high-yielding synthesis for this compound. A potential route could involve the multi-step sequence starting from a readily available precursor like 3-fluorotoluene. This would likely involve:

Regioselective bromination at the 2- and 6-positions.

Subsequent benzylic chlorination of the methyl group. Investigating conditions to control regioselectivity and prevent side reactions would be a key challenge.

Exploration of Orthogonal Reactivity: A systematic study is needed to explore the selective functionalization of its three distinct reactive sites. This would involve:

Nucleophilic Substitution: Characterizing the reactivity of the benzyl chloride moiety with various nucleophiles.

Cross-Coupling Reactions: Investigating the differential reactivity of the two bromine atoms in palladium- or copper-catalyzed cross-coupling reactions. The steric hindrance from the adjacent substituents may influence their reactivity.

Late-Stage Functionalization: Exploring if the C-F or C-H bonds can be activated for further derivatization under specific conditions.

Application in Medicinal Chemistry and Materials Science: Based on the utility of related compounds, this compound could be a valuable precursor for:

Novel Drug Scaffolds: Introducing the 2,6-dibromo-3-fluorobenzyl moiety into known pharmacophores to probe structure-activity relationships, potentially leading to new drug candidates with improved properties.

Functional Polymers: Using the dibromo functionality to create polymers via cross-coupling polymerization, with the fluorine and chloromethyl groups available for post-polymerization modification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUYWCGUKKOHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2,6 Dibromo 3 Fluorobenzyl Chloride

Precursor Derivatization and Reaction Pathways

A direct approach to synthesizing the 2,6-dibromo-3-fluorotoluene (B14033152) precursor is through the electrophilic aromatic substitution of 3-fluorotoluene (B1676563). In this reaction, the regioselectivity is governed by the directing effects of the substituents already present on the ring: the methyl group (-CH₃) and the fluorine atom (-F).

Both the methyl group and the fluorine atom are ortho-, para-directing activators for electrophilic aromatic substitution. In 3-fluorotoluene, the methyl group is at position 1 and the fluorine at position 3.

The methyl group directs incoming electrophiles to positions 2, 4, and 6.

The fluorine atom directs incoming electrophiles to positions 2, 4, and 6.

Consequently, all three positions are electronically activated, making the selective introduction of two bromine atoms specifically at the 2 and 6 positions challenging. The reaction can lead to a mixture of isomers, including 4-bromo, 2,4-dibromo, and other polysubstituted products. Achieving the desired 2,6-dibromo substitution requires careful optimization of reaction conditions, such as the choice of brominating agent, catalyst, solvent, and temperature, to exploit subtle differences in steric hindrance and electronic activation between the target positions. nih.gov For instance, the use of Lewis acid catalysts like iron or iron salts in solvents such as glacial acetic acid can influence the isomer ratio in the bromination of fluorotoluenes. google.com

Table 1: Comparison of Bromination Conditions for Aromatic Compounds

| Brominating Agent | Catalyst | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Bromine (Br₂) | Iron (Fe) or Iron(III) bromide (FeBr₃) | Carbon tetrachloride or neat | 20–100°C | Standard conditions, but may lack regioselectivity. google.com |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Acetonitrile or DMF | Room Temperature | Milder alternative, can offer improved regioselectivity. |

| Bromine (Br₂) | Iodine and Iron | Glacial Acetic Acid | 20–30°C | Catalyst system used to improve isomer ratios in fluorotoluene bromination. google.com |

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the synthesis of polysubstituted aromatics. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile.

Fluorine itself can act as a DMG, promoting lithiation at the ortho C-H bond. semanticscholar.orgresearchgate.netacs.org A potential DoM strategy for synthesizing the precursor 2,6-dibromo-3-fluorotoluene could begin with 3-fluorotoluene.

The fluorine atom at C-3 would direct lithiation by a strong base like n-butyllithium or s-butyllithium to the C-2 position.

The resulting aryllithium species is then quenched with a bromine source (e.g., Br₂, 1,2-dibromoethane) to install the first bromine atom, yielding 2-bromo-3-fluorotoluene.

Introduction of the second bromine atom at the C-6 position is more complex. A second DoM is not feasible as the most acidic proton is no longer ortho to the directing fluorine atom. Therefore, the second bromination would likely proceed via a standard electrophilic aromatic substitution, where the combined directing effects of the methyl, fluorine, and bromine substituents would need to favor substitution at the C-6 position.

This multi-step approach, combining DoM with traditional electrophilic substitution, allows for a more controlled, stepwise construction of the desired halogenation pattern, overcoming the regioselectivity challenges of direct dibromination. uwindsor.ca

Once the 2,6-dibromo-3-fluorotoluene precursor is obtained, the final step is the selective chlorination of the benzylic methyl group. This transformation is typically achieved through a free-radical mechanism, which favors substitution at the benzylic position due to the resonance stabilization of the intermediate benzyl (B1604629) radical. jove.com Care must be taken to select conditions that promote benzylic halogenation over competing electrophilic addition to the aromatic ring. almerja.comyoutube.com

Traditional radical-mediated chlorination involves the reaction of the toluene (B28343) derivative with a chlorinating agent under conditions that generate radicals, such as heat or UV light. jove.com Common reagents for this purpose include elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).

The mechanism proceeds via a classic radical chain reaction:

Initiation: Homolytic cleavage of the chlorinating agent (e.g., Cl₂) by heat or light to form chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with another molecule of the chlorinating agent (e.g., Cl₂) to form the benzyl chloride product and a new chlorine radical, which continues the chain.

Termination: Combination of any two radical species.

While effective, these methods can sometimes lead to over-chlorination, producing benzal chloride and benzotrichloride derivatives, or competing ring chlorination. almerja.commdpi.com The choice of reagent and careful control of stoichiometry are crucial for maximizing the yield of the desired monochlorinated product. rsc.org For instance, NCS is often favored in laboratory settings as it is a solid, easier-to-handle source of chlorine radicals and can lead to higher selectivity.

Modern synthetic chemistry has seen the emergence of photocatalysis as a mild and efficient method for conducting radical reactions. researchgate.net Visible-light-mediated photocatalysis allows for benzylic halogenation to occur under ambient temperature, offering an alternative to the high temperatures or UV irradiation required in traditional methods. mdpi.comrsc.org

In a typical photocatalytic approach, a photocatalyst (such as an acridinium (B8443388) salt or a ruthenium complex) absorbs visible light and enters an excited state. mdpi.com This excited catalyst can then initiate the radical chain reaction. For example, it can abstract a hydrogen atom directly from the benzylic position (hydrogen atom transfer, HAT) to generate the key benzyl radical intermediate. scientificupdate.com This radical then reacts with a chlorine source, like N-chlorosuccinimide (NCS), to yield the final product. mdpi.com

This methodology is noted for its mild reaction conditions and high functional group tolerance. It represents a more sustainable and controlled process, as it avoids the use of harsh reagents and high energy inputs. mdpi.com

Table 2: Comparison of Benzylic Chlorination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Radical-Mediated | Cl₂, SO₂Cl₂, or NCS | Heat (reflux) or UV light | Well-established, uses common reagents. almerja.com | High energy input, potential for over-chlorination or side reactions. mdpi.com |

| Photocatalytic | NCS, Photocatalyst (e.g., Acr⁺-Mes) | Visible light (e.g., blue LEDs), room temperature | Mild conditions, high selectivity, good functional group tolerance. rsc.orgmdpi.com | Requires specific photocatalysts which can be expensive. |

The synthesis of a complex molecule like 2,6-Dibromo-3-fluorobenzyl chloride is inherently a multi-step process. A convergent and efficient total synthesis strategy is designed by combining the most effective methods for each transformation. A plausible and robust synthetic route would proceed as follows:

Step 1: Regioselective Bromination. Starting with commercially available 3-fluorotoluene, a regioselective bromination is performed to introduce the first bromine atom. A directed ortho-metalation approach would be ideal to selectively install bromine at the C-2 position, ortho to the directing fluorine atom, to yield 2-bromo-3-fluorotoluene. semanticscholar.org

Step 2: Second Bromination. The resulting 2-bromo-3-fluorotoluene is subjected to a second electrophilic bromination. The directing effects of the existing substituents (-CH₃ at C1, -Br at C2, -F at C3) would collectively favor the introduction of the second bromine atom at the C-6 position, which is ortho to the methyl group and para to the fluorine atom.

Step 3: Benzylic Chlorination. The synthesized 2,6-dibromo-3-fluorotoluene is then converted to the final product, this compound. A photocatalytic approach using NCS and a suitable photocatalyst under visible light would be a preferred method due to its mildness and high selectivity for monochlorination at the benzylic position, minimizing the formation of undesirable byproducts. mdpi.com

This strategy leverages modern synthetic techniques like DoM and photocatalysis to achieve precise control over the molecular architecture, which is essential for constructing complex halogenated aromatic systems. jove.com

Strategies for Benzylic Chlorination in Substituted Arenes

Optimized Reaction Conditions and Catalytic Systems in Synthesis

Optimizing the synthesis of this compound focuses on maximizing the conversion of the starting material while minimizing the formation of byproducts, such as polychlorinated species (e.g., benzal chloride and benzotrichloride analogues) or isomers from ring chlorination. mdpi.com The reaction is typically a free-radical halogenation, initiated by UV light or a chemical radical initiator. wikipedia.orglscollege.ac.in

The efficiency and selectivity of the side-chain chlorination of substituted toluenes are highly dependent on the physical conditions of the reaction.

Temperature: The reaction temperature is a critical parameter. Elevated temperatures, often the boiling point of the solvent, are required to initiate and sustain the free-radical chain reaction. aakash.ac.in However, excessively high temperatures can lead to thermal degradation or an increase in the formation of polychlorinated byproducts. For many benzylic chlorinations, temperatures are maintained between 110°C and 185°C, depending on the specific substrate and solvent used. google.com

Pressure: Most free-radical chlorinations are conducted at atmospheric pressure. The use of a closed system, such as a sealed tube or autoclave, may be employed for reactions with volatile solvents or to achieve higher temperatures, as seen in the synthesis of related fluorobenzyl chlorides where temperatures reached 180°C. chemicalbook.com

Solvent Systems: The choice of solvent is crucial. The solvent must be inert to the radical conditions to prevent it from being chlorinated itself. Common choices include carbon tetrachloride (CCl₄) or, more recently, chlorinated benzotrifluorides, which are stable under chlorination conditions and have high solubility for aromatic compounds. google.com The solvent helps to maintain a homogenous reaction mixture and control the reaction temperature through reflux.

Table 1: Illustrative Effect of Solvent on Benzylic Chlorination Efficiency Note: This data is representative of typical outcomes in benzylic chlorination reactions and illustrates general principles.

| Solvent | Boiling Point (°C) | Relative Dielectric Constant | Typical Outcome |

| Carbon Tetrachloride | 77 | 2.2 | Good solubility for reactants, traditional but toxic. |

| Benzene (B151609) | 80 | 2.3 | Can undergo side reactions (ring chlorination). |

| Acetonitrile | 82 | 37.5 | Can be used, but polarity may influence reaction pathways. |

| Chlorinated Benzotrifluoride | Varies (e.g., ~139°C) | Low | High stability, good solubility, effective for high-temp reactions. google.com |

Role of Lewis and Brønsted Acid Catalysts in Halogenation and Chlorination Reactions

The role of acid catalysts is highly specific to the desired type of halogenation. For the synthesis of this compound, the goal is side-chain (benzylic) chlorination, which proceeds through a free-radical mechanism.

Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are catalysts for electrophilic aromatic substitution. stackexchange.com They function by polarizing the halogen molecule (e.g., Cl₂), creating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring. Therefore, the use of Lewis acids in this synthesis is actively avoided, as it would promote the formation of undesired ring-chlorinated byproducts.

Brønsted Acids: Brønsted acids are generally not used as catalysts for free-radical side-chain chlorination. Their presence does not facilitate the homolytic cleavage of chlorine required for the initiation of the radical reaction. Some ionic liquids containing anions with high Lewis acid strength have been shown to catalyze the chlorination of toluene, but they predominantly favor electrophilic substitution on the phenyl ring, leading to chlorotoluenes rather than benzyl chloride. mdpi.com

While free-radical halogenation is the traditional method, modern organic synthesis has explored transition-metal catalysis as an alternative for C-H bond functionalization, including chlorination. These methods can offer improved selectivity and milder reaction conditions.

Palladium (Pd) Catalysis: Palladium catalysts have been investigated for direct C-H halogenation reactions. researchgate.net For instance, Pd@MOF nanocomposites have been used in selective heterogeneous C-H activation and halogenation. rsc.org

Copper (Cu) Catalysis: Copper-based systems have also been developed for benzylic chlorination. One reported method uses a copper catalyst with trichloroisocyanuric acid as the chlorine source and N-hydroxyphthalimide (NHPI) as a radical initiator. mdpi.compreprints.org Another approach involves a copper-catalyzed reaction with N-fluorobenzenesulfonimide as an oxidant, which demonstrates benzylic site selectivity. mdpi.compreprints.org

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium complexes have been shown to be effective catalyst precursors for related reactions like the hydrodechlorination of benzyl chloride. Ruthenium catalysts have been used for C-H arylations and other functionalizations in green solvents like PEG-400, suggesting potential applicability in C-H halogenation as well. rsc.org

These transition-metal-catalyzed approaches represent an evolving field and offer potential future strategies for the synthesis of complex molecules like this compound, possibly overcoming the selectivity challenges associated with traditional free-radical methods. researchgate.net

Advanced Purification and Isolation Techniques for Synthetic Intermediates

Following the synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting material, polychlorinated side products, and potentially small amounts of ring-halogenated isomers. Achieving high purity, often required for pharmaceutical applications, necessitates advanced purification techniques.

Column chromatography is a fundamental and highly effective technique for purifying organic compounds. cup.edu.cn It separates components of a mixture based on their differential adsorption to a stationary phase.

Stationary Phase: For polyhalogenated aromatic compounds, silica gel is the most common stationary phase due to its effectiveness in separating compounds with varying polarity. Alumina can also be used. cup.edu.cn

Mobile Phase (Eluent): A solvent system with low to moderate polarity is typically used. A common choice is a mixture of a non-polar solvent like hexane or cyclohexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio is determined empirically, often using thin-layer chromatography (TLC), to achieve good separation between the product and impurities.

Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. Less polar compounds generally elute first. The purity of the collected fractions is then verified. This method is highly effective for separating aromatic hydrocarbons into sub-fractions. cup.edu.cn

Table 2: Hypothetical Elution Order in Column Chromatography of a Crude Reaction Mixture

| Compound | Relative Polarity | Expected Elution Order |

| 2,6-Dibromo-3-fluorotoluene (Unreacted) | Low | 1 (First) |

| This compound (Product) | Moderate | 2 |

| 2,6-Dibromo-3-fluorobenzal dichloride (Byproduct) | Moderate-High | 3 |

| Ring-Chlorinated Isomers (Byproduct) | Varies | May co-elute or elute near the product |

Crystallization and Recrystallization Protocols for Product Refinement

Crystallization is a powerful purification technique for solid compounds, capable of yielding material with very high purity. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.

Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). Common solvent pairs for halogenated aromatics can include ethanol-water, acetone-water, or ethyl acetate-cyclohexane.

Protocol:

The crude, semi-purified solid is dissolved in a minimum amount of the appropriate hot solvent to form a saturated solution.

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The solution is allowed to cool slowly and undisturbed. As the solution cools, its ability to hold the solute decreases, leading to supersaturation and the formation of crystals.

If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or adding a seed crystal.

Once crystallization is complete, the purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

This process effectively refines the product by excluding impurities from the growing crystal lattice, leading to a significant increase in purity.

Synthesis of this compound: A Review of Available Methodologies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of established synthetic routes for the specific compound this compound. Consequently, a comparative analysis of synthetic efficiency and yield for different methodologies cannot be provided at this time.

While detailed experimental procedures with corresponding yield data for the target molecule are not publicly available, an examination of synthetic strategies for structurally related compounds can offer potential, albeit theoretical, pathways for its formation. These hypothetical routes are based on standard organic chemistry transformations but would require significant experimental validation to determine their feasibility, efficiency, and yield.

One speculative approach would involve a multi-step synthesis commencing with a suitable fluorinated aromatic precursor. A possible starting material could be 3-fluorotoluene. The synthesis could theoretically proceed via the following stages:

Electrophilic Aromatic Bromination: The initial step would involve the dibromination of the aromatic ring of 3-fluorotoluene. This reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) or in a strong acid medium. A significant challenge in this step would be controlling the regioselectivity to achieve the desired 2,6-dibromo substitution pattern. The directing effects of the fluorine and methyl groups on the aromatic ring would influence the position of the incoming bromine atoms, and a mixture of isomers would be highly probable.

Benzylic Chlorination: The resulting intermediate, 2,6-dibromo-3-fluorotoluene, would then undergo chlorination at the benzylic position. This transformation is commonly achieved through free radical halogenation. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) or direct chlorination with chlorine gas under UV irradiation are standard methods for this type of reaction.

It is crucial to reiterate that the above-described pathway is purely hypothetical. The efficiency and yield of each step are unknown, and significant optimization would be necessary to develop a viable synthetic method. The lack of published data prevents the creation of a comparative analysis table.

Research into the synthesis of related halogenated benzyl halides, such as 2-bromo-6-fluorobenzyl bromide and 2,6-difluorobenzyl bromide, has been documented. For instance, the synthesis of 2-bromo-6-fluorobenzyl bromide from 2-bromo-6-fluorotoluene has been reported, as has the preparation of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene. These syntheses often employ benzylic bromination using N-bromosuccinimide or a combination of hydrobromic acid and hydrogen peroxide under photochemical conditions. However, these methods are specific to the respective substrates and cannot be directly extrapolated to predict the outcome for the synthesis of this compound without experimental data.

Chemical Reactivity and Advanced Derivatization Strategies of 2,6 Dibromo 3 Fluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon-chlorine bond at the benzylic position is the primary site for nucleophilic substitution. Benzylic halides are known to be highly reactive in both SN1 and SN2 reactions. chemistrysteps.comyoutube.com The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the SN2 pathway is also favorable for primary benzylic halides. chemistrysteps.comlibretexts.org

The electrophilic nature of the benzylic carbon in 2,6-Dibromo-3-fluorobenzyl chloride allows for straightforward reactions with a variety of nucleophiles to form complex derivatives. The chlorine atom serves as an effective leaving group, readily displaced by oxygen and nitrogen-based nucleophiles.

Ethers: Reaction with alcohols or alkoxides (R-O⁻) results in the formation of benzylic ethers. This Williamson-ether-type synthesis provides a direct route to introduce diverse alkoxy groups at the benzylic position.

Esters: Carboxylate salts (R-COO⁻) react as oxygen nucleophiles to displace the benzylic chloride, yielding the corresponding benzyl (B1604629) esters. This method is a standard procedure for creating ester functionalities.

Amines: Primary and secondary amines are effective nitrogen nucleophiles that can react with this compound to produce the corresponding secondary and tertiary benzylamines, respectively. libretexts.org

| Nucleophile | Reagent Type | Product Class |

| Oxygen | Alcohol (R-OH), Alkoxide (R-O⁻) | Ether (Ar-CH₂-OR) |

| Oxygen | Carboxylic Acid Salt (R-COO⁻) | Ester (Ar-CH₂-OOCR) |

| Nitrogen | Amine (R-NH₂, R₂NH) | Amine (Ar-CH₂-NHR, Ar-CH₂-NR₂) |

One of the most powerful applications of benzylic halides is in the formation of new carbon-carbon bonds. savemyexams.com Highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily attack the electrophilic benzylic carbon. pdx.edu This reaction displaces the chloride anion and attaches a new alkyl, vinyl, or aryl group to the benzylic position, extending the carbon skeleton. researchgate.netdtu.dk These reactions are fundamental in synthetic organic chemistry for building molecular complexity. pdx.edu

The benzylic carbon in this compound is prochiral. While the starting material is achiral, a nucleophilic substitution reaction can create a new stereocenter if the incoming nucleophile leads to a product with four different substituents on the benzylic carbon. The stereochemical outcome of such a reaction is dictated by the reaction mechanism.

SN1 Mechanism: If the reaction proceeds via an SN1 pathway, the rate-determining step is the departure of the chloride leaving group to form a planar, achiral benzylic carbocation. chemistrysteps.com This intermediate is stabilized by resonance with the aromatic ring. The incoming nucleophile can then attack this planar carbocation from either face with equal probability, typically leading to a racemic mixture of the two possible enantiomers. youtube.com

SN2 Mechanism: If the reaction follows an SN2 mechanism, the nucleophile attacks the benzylic carbon in a single, concerted step, leading to an inversion of stereochemistry at the reaction center. youtube.com For a primary benzylic halide like this compound, the SN2 pathway is often favored, especially with strong nucleophiles and in polar aprotic solvents. libretexts.org

Aromatic Functionalization via Halogen Manipulation

The two bromine atoms on the aromatic ring of this compound are key to its utility as a scaffold for building highly substituted aromatic compounds. These halogens can be selectively manipulated through various powerful organometallic reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Aryl bromides are common and effective electrophiles in these transformations. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govacs.orgacs.org It is a widely used method for forming biaryl linkages. nih.govrsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. organic-chemistry.org It is an efficient method for synthesizing aryl alkynes. acs.orgrsc.orgnih.gov Some modern protocols have been developed that are copper-free and can be performed in water at room temperature. ucsb.edu

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nih.govacs.orgacs.orgnih.gov

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | C-C Bond Formed |

| Suzuki | Boronic Acid/Ester | Pd(0) complex + Base | sp²-sp² or sp²-sp³ |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | sp²-sp |

| Stille | Organostannane | Pd(0) complex | sp²-sp², sp²-sp³, sp²-sp |

Lithium-halogen exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organolithium compounds. wikipedia.org This transformation is typically very fast, often proceeding rapidly at low temperatures. harvard.edu The reaction involves treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The rate of exchange is generally faster for heavier halogens (I > Br > Cl). princeton.edu

In the case of this compound, one of the bromine atoms can be selectively exchanged for a lithium atom. This creates a potent aryllithium nucleophile. This intermediate is generally not isolated but is immediately "quenched" in the same pot by adding an electrophile. This two-step sequence allows for the introduction of a wide array of functional groups at the position of the original bromine atom. nih.gov

Examples of Electrophilic Quenching:

Carboxylation: Reaction with carbon dioxide (CO₂) followed by acidic workup yields a carboxylic acid.

Aldehyde/Ketone Formation: Reaction with an aldehyde or ketone introduces a new hydroxyalkyl group. reddit.com

Alkylation: Reaction with an alkyl halide can form a new carbon-carbon bond, though this can be complicated by competing exchange reactions. chemicalforums.com

The regioselectivity of the lithium-halogen exchange (i.e., which of the two non-equivalent bromine atoms reacts) can be influenced by factors such as steric hindrance and the electronic environment of the ring. researchgate.netias.ac.in

Selective Reactivity of Bromine vs. Fluorine on the Aromatic Ring

The aromatic ring of this compound is adorned with three halogen atoms, each conferring distinct reactive properties. The key to its synthetic utility lies in the ability to selectively target the bromine atoms over the fluorine atom. This selectivity is primarily governed by the inherent differences in carbon-halogen bond strengths and their reactivity in common organic transformations, particularly metal-catalyzed cross-coupling reactions.

The Carbon-Bromine (C-Br) bonds are significantly weaker and more polarizable than the Carbon-Fluorine (C-F) bond. This makes the bromine substituents highly susceptible to oxidative addition with transition metal catalysts, such as palladium or copper. Consequently, reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be performed selectively at the C-Br positions, leaving the C-F bond intact. This allows for the introduction of a wide array of carbon-based or heteroatomic substituents at the 2 and 6 positions of the aromatic ring.

Conversely, the C-F bond is the strongest single bond to carbon, rendering it largely unreactive under typical cross-coupling conditions. While fluorine's high electronegativity makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr), the presence of two ortho-bromine atoms can provide significant steric hindrance, influencing the feasibility of such reactions at the fluorine-bearing carbon.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond Type | Average Bond Energy (kJ/mol) | Reactivity in Cross-Coupling | Susceptibility to Nucleophilic Aromatic Substitution (SNAr) |

| C-Br | ~285 | High | Moderate (can act as a leaving group) |

| C-F | ~485 | Very Low | High (activates the ring, can act as a leaving group) |

Transformations Involving the Fluorine Substituent

Potential for Defluorination or Fluorine Exchange Reactions

Defluorination, the cleavage of the C-F bond, is a chemically challenging process due to the bond's high dissociation energy. Such reactions are not typically spontaneous and require harsh conditions or highly specialized reagents. Methods for defluorination often involve strong reducing agents, such as alkali metals dissolved in ammonia (B1221849), or specific transition-metal complexes designed to activate the inert C-F bond. Fluorine exchange reactions, where the fluorine is replaced by another halogen, are also possible but are generally thermodynamically unfavorable unless driven by specific reaction conditions.

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom profoundly influences the electronic properties of the benzene (B151609) ring. vaia.com Its primary effect is strong electron withdrawal through the sigma bond network (inductive effect), which is more pronounced than that of bromine or chlorine. vaia.com This inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. vaia.com

Simultaneously, the fluorine atom can donate electron density back to the ring through its lone pairs via resonance (a +R effect). researchgate.net Although this resonance effect is weaker than its inductive effect, it directs incoming electrophiles primarily to the ortho and para positions relative to the fluorine. vaia.com However, in this compound, the positions ortho and para to the fluorine are already occupied by bromine atoms and the benzyl chloride group, respectively, which complicates predictions for further electrophilic substitution. The presence of multiple fluorine atoms on a benzene ring can decrease its aromaticity. researchgate.netnih.gov This modification of the electron density distribution can enhance the stability of the ring and increase its resistance to certain addition reactions. researchgate.netnih.gov

Oxidative and Reductive Transformations

The primary sites for oxidation and reduction on this compound are the benzylic chloride and the carbon-bromine bonds.

Oxidative Transformations: The chloromethyl group (-CH₂Cl) is susceptible to oxidation to form higher oxidation state functional groups. Mild oxidizing agents can convert it to the corresponding aldehyde (2,6-dibromo-3-fluorobenzaldehyde), while stronger conditions can yield the carboxylic acid (2,6-dibromo-3-fluorobenzoic acid). These transformations provide access to a new set of derivatives for further synthetic elaboration.

Reductive Transformations: A variety of reductive pathways can be envisioned.

Reduction of the Benzyl Chloride: The chloromethyl group can be reduced to a methyl group (-CH₃) using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yielding 2,6-dibromo-3-fluorotoluene (B14033152).

Reductive Dehalogenation: The C-Br bonds can be selectively reduced in the presence of the C-F bond. Catalytic hydrogenation with a palladium catalyst or the use of reducing agents like zinc dust in acetic acid can lead to the removal of one or both bromine atoms, providing access to 3-fluorobenzyl chloride or its derivatives. Complete dehalogenation, including the fluorine, would require much more forceful reducing conditions.

Table 2: Potential Oxidative and Reductive Transformations

| Starting Functional Group | Reagents/Conditions | Product Functional Group |

| -CH₂Cl (Oxidation) | Mild Oxidants (e.g., PCC, DMP) | -CHO (Aldehyde) |

| -CH₂Cl (Oxidation) | Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | -COOH (Carboxylic Acid) |

| -CH₂Cl (Reduction) | Strong Reductants (e.g., LiAlH₄) | -CH₃ (Methyl) |

| Ar-Br (Reduction) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ar-H (Dehalogenation) |

Multi-Component Reactions and Cascade Processes for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly building molecular complexity. nih.govrug.nl The structure of this compound makes it an excellent candidate for inclusion in MCRs and cascade reaction sequences.

The highly reactive benzyl chloride moiety is a potent electrophile. It can be used directly in reactions where an electrophilic partner is required. Alternatively, it can be readily converted into other functional groups suitable for MCRs. For example:

Conversion to Benzyl Azide (B81097): Reaction with sodium azide yields 2,6-dibromo-3-fluorobenzyl azide, a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition "click" reactions.

Conversion to Benzyl Amine: Substitution with ammonia or a primary amine precursor followed by deprotection yields 2,6-dibromo-3-fluorobenzyl amine. This amine can serve as the amine component in classic MCRs like the Ugi or Passerini reactions. rug.nl

Conversion to Isocyanide: The corresponding primary amine can be dehydrated to form 2,6-dibromo-3-fluorobenzyl isocyanide, a crucial "linchpin" reagent for isocyanide-based MCRs (IMCRs) such as the Ugi-four-component reaction (Ugi-4CR). nih.gov

By leveraging these transformations, this compound can act as a versatile scaffold. A synthetic strategy could involve first using the benzyl chloride in an MCR to build a core structure, and then using the two bromine atoms for subsequent, selective cross-coupling reactions to add further diversity and complexity in a stepwise fashion. Such cascade or sequential one-pot processes, like a Knoevenagel condensation followed by a Michael addition, are highly efficient in synthesizing complex heterocyclic systems. nih.gov

Sophisticated Spectroscopic and Structural Elucidation Methodologies for 2,6 Dibromo 3 Fluorobenzyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Advanced Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR Techniques for Detailed Structural Assignment

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 2,6-Dibromo-3-fluorobenzyl chloride, one would anticipate distinct signals for the benzylic protons (-CH₂Cl) and the aromatic protons.

The benzylic protons would likely appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the aromatic ring. For instance, in the related compound benzyl (B1604629) chloride, these protons resonate around 4.5 ppm. chemicalbook.com The aromatic region would display more complex splitting patterns due to spin-spin coupling between the aromatic protons and with the fluorine atom. The precise chemical shifts and coupling constants would be critical for assigning the specific positions of the hydrogen atoms on the phenyl ring. For comparison, the aromatic protons in 3-fluorobenzyl chloride appear between 6.9 and 7.3 ppm. chemicalbook.com

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The benzylic carbon (-CH₂Cl) would be expected at a certain chemical shift, while the aromatic carbons would appear in a different region. The carbons bonded to bromine would be significantly shifted, as would the carbon bonded to fluorine. For example, in 3-fluorobenzyl chloride, the carbon of the CH₂Cl group appears at a specific downfield shift. chemicalbook.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals pointing up, while CH₂ signals would point down. This would definitively confirm the presence of the benzylic CH₂ group and the aromatic CH groups.

Fluorine (¹⁹F) NMR for Fluorine Environment and Coupling Analysis

Fluorine (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's chemical environment. In this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with adjacent bromine and hydrogen atoms.

Furthermore, the fluorine atom will couple with neighboring protons, leading to splitting in both the ¹⁹F and ¹H NMR spectra. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the interacting nuclei and can provide crucial information for structural assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of this compound with multiple aromatic protons, COSY would show correlations between adjacent protons, helping to map out their arrangement on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.eduyoutube.com This is extremely useful for definitively assigning the proton signal to its corresponding carbon atom. For this compound, it would link the benzylic protons to the benzylic carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH). youtube.comsdsu.edu This technique is critical for piecing together the entire molecular structure by identifying longer-range connectivities. For example, it could show a correlation between the benzylic protons and the aromatic carbon at position 1, as well as adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, irrespective of their bonding. princeton.edu This is particularly useful for determining the stereochemistry and conformation of molecules. In the context of derivatives, NOESY could help establish the relative orientation of different substituent groups.

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Number and environment of protons. | Identify benzylic and aromatic protons. |

| ¹³C NMR | Carbon skeleton of the molecule. | Identify all unique carbon atoms. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Confirm the CH₂ and CH groups. |

| ¹⁹F NMR | Chemical environment of fluorine. | Characterize the fluorine atom's position. |

| COSY | ¹H-¹H coupling networks. | Map connectivity of aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations. | Assign protons to their attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Establish the overall molecular framework. |

| NOESY | Through-space ¹H-¹H proximity. | Determine spatial relationships of atoms. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For this compound, characteristic vibrational bands would be expected for:

C-H stretching of the aromatic ring and the benzylic group.

C-C stretching within the aromatic ring.

C-Cl stretching of the chloromethyl group.

C-Br stretching .

C-F stretching .

Aromatic C-H bending (out-of-plane), which can be indicative of the substitution pattern.

The IR and Raman spectra of related compounds, such as 3-fluorobenzyl chloride and 2,6-dichlorobenzyl chloride, show characteristic peaks for these functional groups, which can be used as a reference for interpreting the spectra of this compound. nih.govchemicalbook.com

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Benzylic C-H | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-F | Stretching | 1400-1000 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable structural information.

For this compound, the molecular ion peak (M⁺) would be expected, and its m/z value would confirm the molecular formula. Due to the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a cluster of peaks. youtube.com The relative intensities of these isotopic peaks can definitively confirm the number of bromine and chlorine atoms in the molecule. youtube.comresearchgate.net

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can be used to deduce the structure of the molecule. For this compound, common fragmentation pathways could include:

Loss of a chlorine radical (•Cl) from the benzylic position to form a stable benzyl cation.

Loss of a bromine radical (•Br).

Loss of the entire chloromethyl group (•CH₂Cl).

Rearrangements and further fragmentation of the aromatic ring.

X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline derivatives)

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal's unit cell is determined.

Illustrative Crystallographic Data for a Related Compound

To exemplify the data obtained from such an analysis, the crystallographic parameters for a related compound, 4-bromobenzyl chloride, are presented in the table below. researchgate.net This data provides a framework for what could be expected from a similar analysis of a crystalline derivative of this compound.

| Parameter | Value for 4-bromobenzyl chloride researchgate.net |

| Chemical Formula | C₇H₆BrCl |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4506(7) |

| b (Å) | 18.1015(10) |

| c (Å) | 4.4418(3) |

| V (ų) | 759.86(9) |

| Z | 4 |

| Temperature (K) | 200(2) |

| R-factor (%) | 2.71 |

In a hypothetical crystalline derivative of this compound, X-ray crystallography would reveal:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-Br, C-F, C-Cl, and bonds within the aromatic ring) and the angles between them. These parameters would provide insight into the electronic effects of the various substituents on the molecular geometry.

Intermolecular Interactions: The analysis would elucidate any non-covalent interactions, such as halogen bonding (Br···Br, Br···O, etc.), hydrogen bonding (if applicable), and π-π stacking interactions between aromatic rings. These interactions are crucial for understanding the supramolecular assembly and the physical properties of the solid.

Although no specific examples for derivatives of this compound are currently published, the principles and the illustrative data from related structures underscore the power of X-ray crystallography in providing unambiguous structural proof for novel crystalline compounds.

Advanced Computational and Theoretical Studies on 2,6 Dibromo 3 Fluorobenzyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of a compound. nih.gov For 2,6-Dibromo-3-fluorobenzyl chloride, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.

The calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-Br, C-F, and C-Cl bond lengths would be determined, as well as the geometry of the benzene (B151609) ring and the orientation of the chloromethyl group. The total electronic energy of the molecule in its optimized state would also be calculated, providing a measure of its stability. nih.gov Different functionals and basis sets within DFT, such as B3LYP with a 6-311++G(d,p) basis set, could be used to achieve a balance between accuracy and computational cost. conicet.gov.ar

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

Note: These are illustrative values based on typical bond lengths and may not represent the exact computed values for this specific molecule.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, representing the molecule's nucleophilic character. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. irjweb.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. irjweb.com The locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. For instance, the LUMO is likely to be localized on the benzylic carbon attached to the chlorine atom, making it susceptible to nucleophilic substitution.

Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative)

| Property | Predicted Value | Implication |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.5 eV | High kinetic stability |

Note: These are illustrative values and the actual values would depend on the level of theory used in the calculation.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. For this compound, this could involve studying its reaction with a nucleophile. By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism can be elucidated.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For example, in a nucleophilic substitution reaction at the benzylic carbon, computational analysis could determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates.

Conformational Analysis and Energy Minimization Studies

Due to the rotation around single bonds, molecules can exist in different spatial arrangements called conformations. Conformational analysis of this compound would involve systematically rotating the chloromethyl group relative to the benzene ring to identify the various possible conformers.

For each conformation, an energy minimization calculation would be performed to find its most stable geometry and relative energy. This analysis would reveal the global minimum energy conformation, which is the most populated conformation at thermal equilibrium, as well as any other low-energy conformers. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interaction with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable information:

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can aid in the interpretation of experimental NMR spectra and the assignment of peaks to specific atoms in the molecule.

IR Frequencies: The vibrational frequencies of the molecule can be computed, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the C-H, C-Br, C-F, and C-Cl stretching and bending vibrations, to the observed IR bands.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value Range |

| 1H NMR | Chemical Shift (δ) | 7.0 - 8.0 ppm (aromatic), 4.5 - 5.0 ppm (CH2Cl) |

| 13C NMR | Chemical Shift (δ) | 110 - 140 ppm (aromatic), 40 - 50 ppm (CH2Cl) |

| IR | C-Cl Stretch | 650 - 850 cm-1 |

| IR | C-F Stretch | 1000 - 1400 cm-1 |

| IR | C-Br Stretch | 500 - 600 cm-1 |

Note: These are illustrative ranges and the precise values would be obtained from specific calculations.

Structure-Reactivity Relationship Modeling and Quantitative Structure-Activity Relationships (QSAR) (Focus on chemical reactivity, not biological activity itself)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their chemical reactivity. For a class of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of the molecular structure.

These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological. By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates) for a series of related benzyl (B1604629) chlorides, a mathematical model can be developed. This model can then be used to predict the chemical reactivity of new, untested compounds in the series, including this compound. This approach is valuable for understanding the factors that govern reactivity and for designing molecules with desired chemical properties.

Versatile Applications of 2,6 Dibromo 3 Fluorobenzyl Chloride As a Pivotal Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules for Research

There is no available scientific literature detailing the use of 2,6-Dibromo-3-fluorobenzyl chloride as a precursor for complex organic molecules.

Building Block for Novel Heterocyclic Compounds

No specific examples of novel heterocyclic compounds synthesized from this compound have been reported in the reviewed literature.

Intermediate in the Preparation of Advanced Polyfunctional Scaffolds

The role of this compound as an intermediate in the preparation of advanced polyfunctional scaffolds is not documented in available research.

Role in the Development of Agrochemical Research Compounds

Specific research on the application of this compound in the development of agrochemical research compounds is not present in the public domain.

Synthesis of Insecticides and Herbicides (as intermediates)

There are no specific, publicly accessible research findings or patents that describe the use of this compound as an intermediate in the synthesis of insecticides or herbicides.

Utility in Materials Science Research

The utility of this compound in materials science research has not been documented in the available scientific literature.

Monomer for Specialty Polymers and Liquid Crystals

No research could be found that details the use of this compound as a monomer for the synthesis of specialty polymers or liquid crystals.

Precursor for Advanced Functional Materials

While direct, specific examples of the use of this compound in the synthesis of advanced functional materials are not extensively documented in publicly available literature, its structural motifs suggest significant potential in this field. The presence of multiple reactive sites allows for its incorporation into larger, complex systems such as functional polymers and dendrimers.

Functional polymers with tailored electronic, optical, or physical properties are often synthesized from highly substituted aromatic monomers. The dibromo- and fluoro-substituents on the benzene (B151609) ring of this compound can influence the polymer's final properties, such as thermal stability, solubility, and electronic behavior. The benzyl (B1604629) chloride group provides a reactive handle for polymerization reactions or for grafting onto existing polymer backbones.

Dendrimers, which are highly branched, well-defined macromolecules, could potentially be constructed using this compound as a core or branching unit. The multiple reaction sites would allow for the systematic growth of dendritic structures, leading to materials with potential applications in catalysis, drug delivery, and nanoscale technologies.

Strategic Intermediate for Chemical Biology Probes and Tools (without clinical implications)

The development of chemical probes is crucial for dissecting complex biological processes. These tools, which can include fluorescent probes and affinity-based probes, allow for the visualization and study of biomolecules in their native environment. Although specific probes derived from this compound are not prominently reported, its structure is well-suited for the synthesis of such tools.

The benzyl chloride moiety can be readily converted into other functional groups, enabling the attachment of fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins. The dibromo- and fluoro-substituents can be used to modulate the physicochemical properties of the resulting probe, such as its solubility, cell permeability, and binding affinity for its biological target. For instance, the halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to specific protein pockets.

The synthesis of fluorescent probes often involves the conjugation of a recognition element to a fluorophore. This compound could serve as a scaffold to link these two components, with the substituted benzene ring forming part of the recognition element that directs the probe to its target.

Development of Advanced Pharmaceutical Intermediates (API) for research purposes

In the realm of medicinal chemistry and drug discovery research, the synthesis of novel molecular entities as potential therapeutic agents is a primary focus. This compound serves as a valuable starting material for the creation of complex heterocyclic and carbocyclic structures that are often the core of new investigational compounds. The reactivity of the benzyl chloride group allows for its use in alkylation reactions, a common strategy for building molecular complexity.

While specific clinical applications are outside the scope of this discussion, the compound is instrumental in the laboratory-scale synthesis of molecules for early-stage research. For example, related fluorinated and halogenated benzyl chlorides are known precursors in the synthesis of various enzyme inhibitors, such as kinase inhibitors, which are a major area of cancer research. The bromine atoms on the ring are particularly useful as they provide handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds and assembling complex molecular frameworks.

The strategic combination of fluorine and bromine atoms can also be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting research compounds. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Environmental and Sustainable Chemistry Aspects Pertaining to 2,6 Dibromo 3 Fluorobenzyl Chloride

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes, a goal that is highly relevant to the synthesis of halogenated compounds like 2,6-Dibromo-3-fluorobenzyl chloride. jocpr.com Research efforts focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com

A primary objective in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which are a major source of industrial pollution. nih.gov Traditional halogenation reactions often use chlorinated hydrocarbons, which are toxic and environmentally persistent. nih.gov The development of solvent-free reactions and the use of eco-friendly alternatives are key strategies to mitigate these issues. researchgate.netrsc.org

Solvent-free synthesis represents an ideal green reaction scenario as it minimizes solvent waste, which can constitute a large portion of the material used in chemical production. nih.govresearchgate.net For instance, methods for the solvent-free preparation of related compounds, such as alkoxymethyl halides, have been developed using efficient catalyst systems. researchgate.net Another approach involves using room-temperature ionic liquids (RTILs) which can act as both the solvent and the halogenating agent, avoiding the need for volatile dihalogen molecules. researchgate.net

Where a solvent is necessary, the focus shifts to greener alternatives. orientjchem.org Water is a highly desirable green solvent due to its non-toxicity and availability. orientjchem.orgrsc.org Simple alcohols like methanol (B129727) and ethanol (B145695) are also considered more environmentally favorable than solvents like dioxane or acetonitrile. orientjchem.org Research has demonstrated efficient oxyhalogenation of aromatic compounds using water as the solvent, which presents a greener alternative to traditional methods. rsc.org Bio-based solvents, such as ethyl lactate, are also gaining traction as biodegradable and effective options in chemical synthesis. orientjchem.org

Table 1: Comparison of Conventional and Eco-Friendly Solvents in Halogenation Reactions

| Solvent Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Solvents | Dichloromethane (DCM), Tetrachloromethane | Good solubility for non-polar compounds. | Toxic, environmentally persistent, often volatile. | nih.gov |

| Eco-Friendly Alternatives | Water | Non-toxic, readily available, safe. | Low solubility for many organic compounds. | orientjchem.orgrsc.org |

| Alcohols (Methanol, Ethanol) | More environmentally favorable than many organic solvents, can improve reaction rates. | Can be flammable. | orientjchem.orgrsc.org | |

| Ionic Liquids (ILs) | Low volatility, can be recycled, can act as both solvent and catalyst. | Can be expensive, potential toxicity needs assessment. | researchgate.netnih.gov | |

| Solvent-Free | N/A | Eliminates solvent waste, reduces separation steps, can lower energy use. | Not suitable for all reaction types, may require higher temperatures. | rsc.orgresearchgate.net |

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and milder operating conditions. jocpr.com In the synthesis of halogenated aromatics, catalytic methods can replace stoichiometric reagents that generate significant waste. rsc.org

Recent advancements include the use of metal-free carbocatalysts, such as graphene oxide (GO), for the oxidative halogenation of aromatic compounds. rsc.org This method utilizes potassium halides as a safe halogen source and an eco-friendly oxidant, with the GO catalyst being recyclable for several runs without losing activity. rsc.org Metal complexes based on vanadium and molybdenum have also been employed as catalysts for oxidative halogenation using hydrogen peroxide as a clean oxidant, where the only byproduct is water. rsc.org

Enzyme-assisted methodologies offer remarkable selectivity under mild conditions. researchgate.net Halogenating enzymes, or halogenases, are increasingly studied for their potential in organic synthesis. researchgate.net Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to perform site-selective halogenation on electron-rich aromatic rings. researchgate.net Another class, haloperoxidases (HPOs), use hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻), which can then halogenate various organic substrates. rsc.org These enzymes, which can be sourced from organisms like seaweed, are often robust and can function in organic co-solvents, making them viable catalysts for producing compounds like this compound. rsc.org

Table 2: Overview of Catalytic Methodologies for Aromatic Halogenation

| Catalyst Type | Example | Mechanism/Key Features | Advantages | Reference |

|---|---|---|---|---|

| Carbocatalyst | Graphene Oxide (GO) | Metal-free oxidative halogenation using potassium halides and an oxidant. | Recyclable, avoids toxic metals, mild conditions. | rsc.org |

| Metal Complex | Vanadium (V) or Molybdenum (VI) complexes | Oxidative halogenation using halide salts and H₂O₂. | Uses a clean oxidant (H₂O₂), byproduct is water. | rsc.org |

| Enzymatic | Haloperoxidases (HPOs) | Catalyze halide oxidation by H₂O₂ to form a reactive halogenating species. | High selectivity, mild reaction conditions, biodegradable. | rsc.org |

| Flavin-dependent Halogenases (FDHs) | Site-selective halogenation of electron-rich aromatic rings. | Exceptional regioselectivity, environmentally benign. | researchgate.net |

Atom Economy and Waste Minimization Strategies in Manufacturing Pathways

Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comresearchgate.net A reaction with high atom economy maximizes the use of raw materials and minimizes the generation of waste byproducts. jocpr.comprimescholars.com

For a hypothetical synthesis of this compound starting from 3-fluorotoluene (B1676563) via bromination followed by side-chain chlorination, the atom economy can be assessed. The bromination of the aromatic ring is an electrophilic substitution reaction, which typically has poor atom economy because it generates byproducts. rsc.org For example, using Br₂ and a Lewis acid catalyst would produce HBr as a waste product for every bromine atom added to the ring. ncert.nic.in Similarly, the subsequent free-radical chlorination of the methyl group would generate HCl.

Hypothetical Synthesis and Atom Economy Calculation: A plausible, though not necessarily practiced, two-step synthesis could be:

Ring Bromination: 3-fluorotoluene + 2 Br₂ → 2,6-Dibromo-3-fluorotoluene (B14033152) + 2 HBr

Side-Chain Chlorination: 2,6-Dibromo-3-fluorotoluene + Cl₂ → this compound + HCl